molecular formula C23H18N2O4 B2865133 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 371203-61-1

2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2865133
CAS No.: 371203-61-1
M. Wt: 386.407
InChI Key: SRQONWMBCRIYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

One compound containing the tmp group was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin . This suggests that 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile might have a similar mode of action.

Biochemical Pathways

The tmp group has been associated with the inhibition of several biochemical pathways, including those involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β . These pathways play crucial roles in cell division, protein folding, oxidative stress response, histone demethylation, signal transduction, drug efflux, and cell proliferation, respectively .

Result of Action

Compounds containing the tmp group have been associated with notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multistep reactions. One common method includes the Stetter reaction followed by Paal-Knorr pyrrole synthesis . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, flash chromatography using hexane and ethyl acetate as diluents is commonly employed to purify the final product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of scaling up laboratory synthesis to industrial levels involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the trimethoxyphenyl and carbonitrile groups .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce amines or alcohols.

Properties

IUPAC Name

2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-12-16(11-24)19(13-9-17(27-2)23(29-4)18(10-13)28-3)20-21(25-12)14-7-5-6-8-15(14)22(20)26/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQONWMBCRIYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.